molecular formula C14H17F3N2O B5571279 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B5571279
M. Wt: 286.29 g/mol
InChI Key: GKOUEWHYLFOVFG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea is a urea derivative characterized by a cyclohexyl group and a 2-(trifluoromethyl)phenyl substituent. Urea-based compounds are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclohexyl moiety may improve membrane permeability .

Properties

IUPAC Name

1-cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOUEWHYLFOVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclohexylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

Cyclohexylamine+2-(trifluoromethyl)phenyl isocyanateThis compound\text{Cyclohexylamine} + \text{2-(trifluoromethyl)phenyl isocyanate} \rightarrow \text{this compound} Cyclohexylamine+2-(trifluoromethyl)phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key parameters of 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea with related urea derivatives:

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity / Application Key References
This compound Cyclohexyl, 2-(trifluoromethyl)phenyl ~325.3 (estimated) Not reported Under investigation (anticancer potential)
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () Chloroethyl, nitroso group 214.6 Not reported Carcinostatic agent (leukemia L1210)
Glipizide () Cyclohexyl, sulfonyl group, pyrazinecarboxamido 445.5 208–210 Antidiabetic (NIDDM)
Compound 1f () Piperazinyl-thiazolyl, hydroxy-methoxybenzylidene 667.9 (ESI-MS) 198–200 Antimicrobial / Anticancer screening
AZ1 () 3-Fluoro-4-(pyrimidinyl), trifluoromethylphenyl ~400 (estimated) Not reported Antibiotic mode of action study
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-cyclohexyl]urea () Bis(trifluoromethyl)phenyl, dimethylaminocyclohexyl 397.35 Not reported Research compound (stereochemistry study)
Key Observations:
  • Cyclohexyl vs. Other Moieties : Cyclohexyl substituents (as in the target compound and Glipizide) contribute to conformational rigidity, which may enhance receptor binding compared to linear alkyl chains (e.g., 1-butylurea impurities in ) .
  • Nitroso Ureas : The nitrosourea in exhibits rapid plasma degradation (half-life ~5 min) due to its reactive nitroso group, unlike the target compound, which lacks this moiety and may have improved stability .

Metabolic and Excretion Profiles

  • Biotransformation: Nitrosoureas () undergo degradation to isocyanates and cyclohexylamine, whereas non-nitrosylated ureas (e.g., the target compound) likely follow slower metabolic pathways, reducing nephrotoxicity .
  • Excretion : Ureas with polar substituents (e.g., Compound 1f in ) may exhibit renal clearance, while lipophilic analogs like the target compound could show biliary excretion or tissue accumulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via the reaction of cyclohexylamine with 2-(trifluoromethyl)phenyl isocyanate in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen atmosphere. Reaction optimization involves temperature control (0–25°C) and stoichiometric balancing to minimize side products. Purification is achieved via recrystallization or column chromatography .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1^1H/13^13C NMR. Yield optimization may require iterative adjustments of solvent polarity and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this urea derivative, and what spectral features distinguish it?

  • Methodology :

  • NMR : The urea NH protons appear as broad singlets (~6–8 ppm in 1^1H NMR). The cyclohexyl group shows multiplet signals (1.2–2.0 ppm), while the trifluoromethyl group is identified via 19^19F NMR (-60 to -65 ppm) .
  • Mass Spectrometry : Confirm molecular weight (MW = 316.3 g/mol) using ESI-MS or MALDI-TOF. Fragmentation patterns help verify the urea backbone .

Q. What preliminary biological assays are recommended to evaluate its potential as a kinase inhibitor?

  • Methodology : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) against target kinases (e.g., EGFR, VEGFR). IC50_{50} values are determined via dose-response curves. Parallel assays with structurally similar compounds (e.g., diaryl ureas) provide comparative activity insights .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target selectivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the urea moiety and kinase active sites .
    • Case Study : A study on 1-(3-Chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea revealed that trifluoromethyl groups enhance hydrophobic interactions, improving IC50_{50} values by 40% .

Q. How do structural variations (e.g., substituents on the phenyl ring) influence biological activity?

  • Methodology :

  • SAR Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups. Test activity against cancer cell lines (e.g., MCF-7) and compare with the parent compound.
  • Data Interpretation : Use regression models to correlate substituent Hammett constants (σ\sigma) with bioactivity .

Q. What crystallographic techniques resolve contradictions in reported binding modes of urea derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) determines precise molecular geometry. For example, a study on 1-(2-Chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea confirmed planar urea geometry critical for target binding . Pair with molecular dynamics simulations to validate stability in solution .

Q. How can factorial design optimize reaction scalability while minimizing impurities?

  • Methodology : Apply a 2k^k factorial design to test variables (temperature, solvent ratio, catalyst loading). Use ANOVA to identify significant factors. For instance, ICReDD’s workflow reduced optimization time by 60% via computational-experimental feedback loops .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodology :

  • Meta-Analysis : Normalize data using standardized assay conditions (e.g., cell line, incubation time).
  • Experimental Replication : Repeat assays with internal controls (e.g., staurosporine as a reference inhibitor).
  • Statistical Tools : Apply Bland-Altman plots to assess inter-study variability .

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